Cas no 4640-44-2 (3-aminocyclobutan-1-ol)

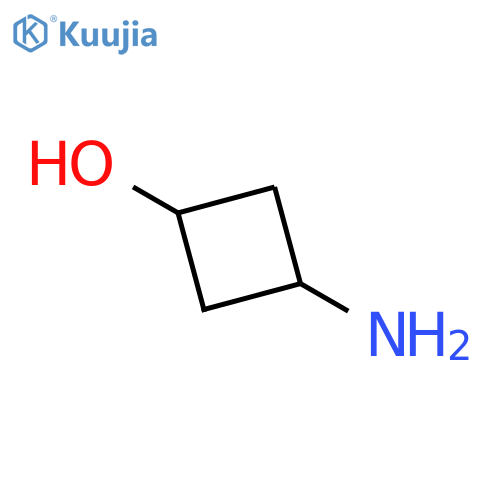

3-aminocyclobutan-1-ol structure

商品名:3-aminocyclobutan-1-ol

3-aminocyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-Aminocyclobutanol

- Cyclobutanol, 3-amino-

- 3-Aminocyclobutanol hydrochloride

- Cyclobutanol, 3-amino

- 3-aminocyclobutanol(SALTDATA: FREE)

- trans-3-Aminocyclobutanol

- cis-3-Aminocyclobutanol

- 3-aminocyclobutan-1-ol

- (CIS)-3-Aminocyclobutanol

- (trans)-3-aMinocyclobutanol

- cis-3-Aminocyclobutan-1-ol

- (1R,3R)-3-aminocyclobutanol

- trans-3-Aminocyclobutan-1-ol

- 3-Amino-cyclobutanol

- 3-Aminocyclobutan-1-ol HCl

- Cyclobutanol, 3-amino-,cis-

- Cyclobutanol, 3-amino-, cis-

- AMCB00047

- JLUZCHOYSPEHES-UHFFFAOYSA-N

- (1r,3r)-3-aminocyclobutan-1-ol

- BCP1651

- A851178

- AM807001

- AKOS015919763

- PB14636

- AM807002

- (1s,3s)-3-aminocyclobutanol hydrochloride

- AKOS006290574

- trans-3-Aminocyclobutanol;cis-3-Aminocyclobutanol

- BCP16510

- PB10634

- A872265

- EN300-307593

- SY039961

- AKOS006290572

- PB17577

- AM20070615

- DB-070729

- CS-W020372

- (1S,3S)-3-AMINOCYCLOBUTAN-1-OL

- EN300-94851

- 1036260-45-3

- MFCD09027510

- 1036260-43-1

- 4640-44-2

- CS-0183121

- MFCD09029039

- CS-0047791

- SY016148

- trans-3-Amino-cyclobutanol

- BCP32152

- EN300-97850

- A848344

- PS-20192

- AS-57119

- MFCD09029034

- cis-3-Amino-cyclobutanol

-

- MDL: MFCD09027510

- インチ: 1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2

- InChIKey: JLUZCHOYSPEHES-UHFFFAOYSA-N

- ほほえんだ: O([H])C1([H])C([H])([H])C([H])(C1([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 123.04500

- どういたいしつりょう: 87.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 49.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 46.2

じっけんとくせい

- 密度みつど: 1.153

- ふってん: 158 ºC

- フラッシュポイント: 49 ºC

- PSA: 46.25000

- LogP: 0.97070

3-aminocyclobutan-1-ol セキュリティ情報

- 危険物輸送番号:1760

- 包装グループ:Ⅲ

- 危険レベル:8

3-aminocyclobutan-1-ol 税関データ

- 税関コード:2922199090

- 税関データ:

中国税関コード:

2922199090概要:

2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-aminocyclobutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Advanced ChemBlocks | L13650-1G |

3-Aminocyclobutan-1-ol |

4640-44-2 | 97% | 1G |

$170 | 2023-09-15 | |

| eNovation Chemicals LLC | D494616-1G |

3-aminocyclobutan-1-ol |

4640-44-2 | 97% | 1g |

$95 | 2024-05-23 | |

| eNovation Chemicals LLC | Y1123469-5g |

3-Amino-cyclobutanol |

4640-44-2 | 95% | 5g |

$1115 | 2024-07-28 | |

| Apollo Scientific | OR317063-250mg |

3-Aminocyclobutanol |

4640-44-2 | 97% | 250mg |

£90.00 | 2025-02-19 | |

| Enamine | EN300-94851-5.0g |

3-aminocyclobutan-1-ol |

4640-44-2 | 95.0% | 5.0g |

$226.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D911327-5g |

3-Aminocyclobutanol |

4640-44-2 | 95% | 5g |

$260 | 2024-07-20 | |

| Ambeed | A362731-250mg |

3-Aminocyclobutanol |

4640-44-2 | 96% | 250mg |

$39.0 | 2025-02-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A43800-5g |

3-Aminocyclobutanol |

4640-44-2 | 96% | 5g |

¥1495.0 | 2023-09-09 | |

| Chemenu | CM108034-1g |

3-aminocyclobutan-1-ol |

4640-44-2 | 95+% | 1g |

$240 | 2021-08-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RY525-200mg |

3-aminocyclobutan-1-ol |

4640-44-2 | 96% | 200mg |

469.0CNY | 2021-08-05 |

3-aminocyclobutan-1-ol 関連文献

-

Vadim Bernard-Gauthier,Justin J. Bailey,Arturo Aliaga,Alexey Kostikov,Pedro Rosa-Neto,Melinda Wuest,Garrett M. Brodeur,Barry J. Bedell,Frank Wuest,Ralf Schirrmacher Med. Chem. Commun. 2015 6 2184

4640-44-2 (3-aminocyclobutan-1-ol) 関連製品

- 1036260-45-3(trans-3-Aminocyclobutanol)

- 1036260-43-1(cis-3-Aminocyclobutanol)

- 389890-42-0(trans-tert-butyl 3-hydroxycyclobutylcarbamate)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4640-44-2)3-aminocyclobutan-1-ol

清らかである:99%

はかる:5g

価格 ($):316.0